Boc-L-glutamine methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBLYGUGNADLL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449770 | |
| Record name | BOC-L-GLUTAMINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4976-88-9 | |
| Record name | BOC-L-GLUTAMINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc L Glutamine Methyl Ester
Established Synthetic Routes and Reaction Conditions
Two primary methodologies for the synthesis of Boc-L-glutamine methyl ester are prominently described in the literature. The first is a multi-step sequence starting from N-alpha-benzyloxycarbonyl (Cbz)-L-glutamic acid, which allows for the selective esterification of the side-chain carboxyl group. The second approach offers a more direct esterification of the amino acid using a combination of methanol (B129727) and trimethylchlorosilane.
This synthetic pathway is a strategic, multi-step process designed to differentiate the two carboxylic acid groups of glutamic acid, enabling selective esterification of the side-chain (gamma) carboxyl group. The process begins with L-glutamic acid that has its alpha-amino group protected by a benzyloxycarbonyl (Cbz or Z) group.
The synthesis of the starting material, N-Cbz-L-glutamic acid, is typically achieved by reacting L-glutamic acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions, often using a Schotten-Baumann reaction setup with a base like sodium hydroxide (B78521) to neutralize the liberated HCl. google.comgoogle.com
To achieve selective modification of the gamma-carboxyl group, the alpha-amino and alpha-carboxyl groups can be temporarily cyclized to form a 5-oxo-4-oxazolidinone ring. This transformation effectively protects the alpha-carboxyl group, leaving the gamma-carboxyl group as the sole site for the subsequent esterification reaction. This cyclization can be promoted by reacting the N-Cbz protected amino acid with an aldehyde or its acetal (B89532) in the presence of an acid catalyst. chimia.ch For instance, N-Cbz-(L)-phenylalanine has been shown to form a cis-oxazolidinone in 75% yield upon reaction with benzaldehyde (B42025) dimethyl acetal and a Lewis acid like BF₃·Et₂O, a protocol adaptable to other N-Cbz-amino acids. chimia.ch
With the alpha-carboxyl group masked within the oxazolidinone ring, the free gamma-carboxyl group can be selectively esterified. The esterification is carried out using methanol as both the reagent and solvent, typically under acidic catalysis to protonate the carboxylic acid and facilitate nucleophilic attack by methanol. This results in the formation of the gamma-methyl ester of the protected glutamic acid derivative. Strategies for selective gamma-esterification have been developed, including metal cation-promoted reactions that increase the acidity of the alpha-carboxyl group, thereby favoring esterification at the gamma-position. researchgate.net
Following the successful esterification of the side chain, the protecting groups are removed. This is accomplished through acidolysis, a method that uses strong acids to cleave acid-labile groups. Treatment with a strong acid, such as HCl in an organic solvent or trifluoroacetic acid (TFA), simultaneously opens the 5-oxo-4-oxazolidinone ring to regenerate the free alpha-carboxyl group and cleaves the N-Cbz group. total-synthesis.comtdcommons.org While hydrogenolysis is a common method for Cbz removal, acid-mediated deprotection provides a metal-free alternative. tdcommons.org This step yields L-glutamic acid γ-methyl ester hydrochloride.
In the final step, the free alpha-amino group of the L-glutamic acid γ-methyl ester is protected with the tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, typically performed by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (B128534) (Et₃N) or sodium bicarbonate. organic-chemistry.orgmasterorganicchemistry.com The reaction is usually conducted in a mixed solvent system, such as acetone (B3395972) and water. google.com This yields the target molecule, this compound, after workup and purification.
A more direct and efficient method for the preparation of amino acid methyl esters involves the use of methanol in the presence of trimethylchlorosilane (TMSCl). nih.govresearchgate.net This procedure is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields for a wide range of amino acids. nih.gov The reaction is typically carried out at room temperature.
In this one-pot procedure, TMSCl reacts with methanol to generate HCl in situ. This acidic environment protonates the carboxyl group of the amino acid, activating it for esterification by the methanol solvent. The amino group is simultaneously protected as its hydrochloride salt.
The general experimental procedure involves suspending the amino acid in methanol, followed by the slow addition of trimethylchlorosilane. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the amino acid methyl ester hydrochloride salt. nih.gov For the synthesis of this compound using this general approach, L-glutamine would first be esterified to L-glutamine methyl ester hydrochloride, followed by a separate N-protection step with (Boc)₂O as described in section 2.1.1.4.
Below is a table summarizing the results of this esterification method for various amino acids, demonstrating its broad applicability.
| Entry | Amino Acid | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Glycine | 12 | 98 |
| 2 | L-Alanine | 12 | 96 |
| 3 | L-Valine | 24 | 98 |
| 4 | L-Leucine | 24 | 98 |
| 5 | L-Isoleucine | 24 | 97 |
| 6 | L-Proline | 12 | 98 |
| 7 | L-Phenylalanine | 24 | 99 |
| 8 | L-Tyrosine | 48 | 95 |
| 9 | L-Tryptophan | 24 | 97 |
| 10 | L-Serine | 24 | 96 |
Data adapted from Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. researchgate.net
Fischer Esterification and Boc-Protection of L-Glutamine Derivatives
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of synthesizing this compound, this would typically involve the esterification of L-glutamine with methanol in the presence of a strong acid catalyst. However, the presence of the free amino group in L-glutamine necessitates a protection strategy to prevent unwanted side reactions.
The general reaction scheme for a two-step process involving Boc-protection followed by esterification is as follows:
Boc-Protection of L-glutamine: L-glutamine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield Boc-L-glutamine.
Esterification: The resulting Boc-L-glutamine is then esterified using methanol and an acid catalyst or other esterification agents.
This method, while reliable, requires multiple steps and purification processes to isolate the desired product.
Direct Esterification of Boc-L-glutamine with Methanol
A more direct route involves the esterification of pre-synthesized Boc-L-glutamine with methanol. This method is advantageous as it starts with an N-protected amino acid, simplifying the reaction and minimizing side products. Various reagents and conditions can be employed for this transformation.
One common method utilizes trimethylchlorosilane (TMSCl) in methanol. This system is effective for the esterification of N-Boc-α-amino acids into their corresponding methyl esters under mild, room temperature conditions. nih.gov The reaction proceeds with good to excellent yields and is compatible with a range of amino acids. nih.gov
Another approach involves the use of a base, such as potassium carbonate, and a methylating agent like methyl iodide in a suitable solvent like dimethylformamide (DMF). This method is also effective for converting N-Boc protected amino acids to their methyl esters. orgsyn.org
| Method | Reagents | Conditions | Key Advantages |
| TMSCl/Methanol | Trimethylchlorosilane, Methanol | Room Temperature | Mild conditions, good to excellent yields. nih.gov |
| Base and Methylating Agent | Potassium Carbonate, Methyl Iodide, DMF | 0°C to Room Temperature | Effective for N-Boc protected amino acids. orgsyn.org |
Continuous Flow Synthesis Approaches
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better process control, and potential for scalability. The application of continuous flow systems to the synthesis of amino acid esters, including this compound, is an area of active research.
In a continuous flow setup, reagents are pumped through a series of reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of β-amino acid esters, lipase-catalyzed Michael additions have been successfully demonstrated in continuous-flow microreactors. mdpi.com While this specific reaction is for β-amino acids, the principles can be adapted for the synthesis of α-amino acid esters.
A potential continuous flow process for this compound could involve pumping a solution of Boc-L-glutamine and an esterifying agent through a heated reactor column packed with a solid-supported acid catalyst. This would facilitate the esterification reaction in a continuous manner, with the product being collected at the outlet. The use of immobilized enzymes in continuous flow reactors also presents a green and efficient alternative for such transformations. nih.gov
Optimization of Synthetic Pathways for Enhanced Purity and Yield
The optimization of synthetic routes is crucial for obtaining this compound with the high purity and yield required for its applications, particularly in peptide synthesis. This involves careful selection of reagents, reaction conditions, and purification methods.
High Purity Synthesis for Peptide Coupling Experiments
The purity of this compound is of paramount importance for its use in peptide synthesis. Impurities can lead to the formation of undesired side products and complicate the purification of the final peptide. Therefore, synthetic methods must be optimized to minimize the formation of byproducts.
For peptide coupling, highly pure glutamine derivatives are essential. google.com The "active ester" method is a common strategy in peptide synthesis where the carboxylic acid is activated to facilitate amide bond formation. google.com The purity of the starting materials, including the protected amino acid ester, directly impacts the efficiency and outcome of the coupling reaction.
To achieve high purity, rigorous purification techniques such as column chromatography and recrystallization are often employed. The choice of protecting groups is also critical, as they must be stable during the synthesis and purification steps but readily removable under specific conditions. The Boc group is widely used due to its stability and ease of removal with mild acids.
Strategies for Large-Scale Production and Yield Discrepancies
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Reactions that are high-yielding on a small scale may exhibit significant yield discrepancies when performed in larger reactors. These discrepancies can arise from issues with heat and mass transfer, mixing efficiency, and reagent addition rates.
To address these challenges, process optimization is necessary. This may involve adjusting reaction parameters, such as temperature and concentration, or redesigning the reactor setup. For instance, in the synthesis of related glutamine analogues, scalable routes have been developed that are reliable and high-yielding. acs.orgacs.org
Control of Stereoselectivity in Synthesis
Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-glutamine is a critical aspect of the synthesis of this compound. The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, any racemization during the synthesis must be minimized.
The choice of reagents and reaction conditions can significantly impact stereoselectivity. For example, the use of certain coupling reagents in peptide synthesis can lead to racemization at the C-terminal amino acid residue. uni-kiel.de Similarly, harsh reaction conditions, such as high temperatures or strong acids or bases, can promote the epimerization of the chiral center.
To ensure the stereochemical purity of the final product, methods that proceed under mild conditions are preferred. The stereospecific synthesis of α-methyl-L-glutamine has been achieved using glutamine synthetase, demonstrating the potential of enzymatic methods for controlling stereochemistry. nih.gov In chemical synthesis, careful selection of non-racemizing conditions and reagents is essential. The optical purity of the final product is typically verified using techniques such as chiral chromatography or polarimetry.
Novel Synthetic Approaches and Derivatizations
This section explores advanced synthetic methodologies for producing derivatives and analogues related to protected glutamine structures. These methods highlight the versatility of starting materials like Boc-L-glutamate dimethyl ester in creating complex molecules with significant applications, particularly in the development of antiviral agents. The discussed approaches include the formation of cyclic glutamine analogues, the preparation of pyroglutamic acid derivatives, and the synthesis of protected glutathione (B108866) esters.
Synthesis of Cyclic Glutamine Analogues from Boc-L-glutamate Dimethyl Ester
The refined methodology focuses on the γ-allylation of N-Boc-L-glutamate dimethyl ester, a step that provides significantly higher yields compared to the previously used alkylation with bromoacetonitrile. acs.org This key step is followed by a sequence of reactions including further Boc N-protection, oxidation, oxime formation, and a final Raney nickel-catalyzed hydrogenolysis that leads to concomitant cyclization, furnishing the desired five-membered lactam ring. acs.orgnih.gov
Allylation : Boc-L-glutamate dimethyl ester is dissolved in tetrahydrofuran (B95107) (THF) and treated with Lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C, followed by the addition of allyl bromide. This initial alkylation step has been optimized to produce the alkene intermediate in high yield (90-96%). acs.orgacs.org
Di-Boc Protection : The resulting alkene undergoes a second protection step with di-tert-butyl dicarbonate, proceeding in nearly quantitative yield. acs.org
Oxidation : A Lemieux–Johnson oxidation is then performed on the di-Boc protected compound to yield an aldehyde intermediate in 96% isolated yield. acs.org
Oxime Formation : The aldehyde is converted into an oxime ether quantitatively. acs.org
Hydrogenolysis and Cyclization : The final step involves hydrogenolysis of the oxime with Raney Nickel (RaNi), which also induces cyclization to form the desired cyclic glutamine analogue. This concluding step proceeds with a 91% yield. acs.org
This optimized route provides a more reliable and high-yielding synthesis of protected cyclic glutamine analogues, essential for the development of advanced antiviral therapeutics. nih.gov
Table 1: Key Steps in the Synthesis of Cyclic Glutamine Analogue
| Step | Starting Material | Key Reagents | Product | Yield |
|---|---|---|---|---|
| 1. Allylation | Boc-L-glutamate dimethyl ester | LiHMDS, Allyl bromide, THF | Dimethyl (2S,4S)-2-Allyl-4-((tert-butoxycarbonyl)amino)pentanedioate | 90-96% |
| 2. Di-Boc Protection | Allylated intermediate | Di-tert-butyl dicarbonate | Di-Boc protected alkene | ~100% |
| 3. Oxidation | Di-Boc protected alkene | OsO₄ (cat.), NaIO₄ | Aldehyde intermediate | 96% |
| 4. Oxime Formation | Aldehyde intermediate | O-Methylhydroxylamine | Oxime ether | ~100% |
Preparation of Boc-L-Pyroglutamic Acid Methyl Ester
Boc-L-pyroglutamic acid methyl ester is a valuable derivative of pyroglutamic acid used in peptide synthesis and as a chiral intermediate. etwinternational.comcymitquimica.com A straightforward and efficient synthetic method has been developed that utilizes L-pyroglutamic acid as the starting material, offering advantages of simple operation, low cost, and high purity of the final product, which can reach 99.8%. google.com This makes the process suitable for large-scale industrial production. google.com
The synthesis is a two-step process:
Esterification : L-pyroglutamic acid is first dissolved in methanol. Thionyl chloride is added as a catalyst to facilitate the esterification of the carboxylic acid group, yielding methyl L-pyroglutamate. The reaction is subsequently neutralized with sodium bicarbonate. google.com
Boc Protection : The resulting methyl L-pyroglutamate is then dissolved in dichloromethane (B109758). The amino group is protected using di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This step affords the final product, Boc-L-Pyroglutamic Acid Methyl Ester. google.comresearchgate.net
This method provides a reliable route for preparing this important building block for peptide chemistry, allowing for selective deprotection and coupling in subsequent synthetic steps. etwinternational.comcymitquimica.com
Table 2: Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester
| Step | Starting Material | Key Reagents | Product | Purity |
|---|---|---|---|---|
| 1. Esterification | L-Pyroglutamic acid | Methanol, Thionyl chloride, Sodium bicarbonate | Methyl L-pyroglutamate | - |
Preparation of Glutathione Derivatives with Boc and Methyl Ester Protection
N-tBoc L-glutathione dimethyl ester is a versatile synthetic intermediate used in the preparation of S-glutathione adducts. nih.govnih.gov Glutathione (GSH) is a crucial tripeptide involved in numerous physiological processes, and its derivatives are important for studying bioactivation and inactivation of various compounds. nih.gov Reliable methods for preparing protected glutathione derivatives are therefore of significant interest.
One effective method starts from L-glutathione disulfide (GSSG). nih.govnih.govnyu.edu The synthesis involves three main steps:
Fischer Esterification : GSSG is esterified using hydrogen chloride in dry methanol to produce the corresponding dimethyl ester. nih.govnih.gov
N-Protection : The amino groups are then protected with di-tert-butyl dicarbonate (Boc₂O). nih.govnih.gov
An alternative approach begins with L-glutathione (GSH) itself. nih.govnyu.edu This method involves Fischer esterification and subsequent Boc-protection. While this route also furnishes the desired product, it can be accompanied by the formation of a small amount of an S-Boc protected by-product, which must be removed chromatographically. nih.govnyu.edu
Table 3: Synthetic Approaches to N-tBoc L-Glutathione Dimethyl Ester
| Approach | Starting Material | Key Steps | Final Product | Reported Yield |
|---|---|---|---|---|
| 1 | L-Glutathione disulfide (GSSG) | 1. Fischer Esterification (HCl, MeOH) 2. N-Protection (Boc₂O) 3. Disulfide Cleavage (Bu₃P) | N-tBoc L-Glutathione dimethyl ester | 72% |
Reactivity and Chemical Transformations of Boc L Glutamine Methyl Ester
Mechanism of Action of Protecting Groups
The core utility of Boc-L-glutamine methyl ester lies in the temporary masking of its reactive amino and carboxyl functionalities. This protection strategy prevents unwanted side reactions during chemical synthesis, allowing for the specific modification of other parts of the molecule or for controlled chain elongation in peptide synthesis. cymitquimica.com
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under mild acidic conditions. genscript.commasterorganicchemistry.com The deprotection mechanism is typically initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). genscript.comyoutube.com
The process begins with the protonation of the carbonyl oxygen of the Boc group. commonorganicchemistry.comtotal-synthesis.com This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine. commonorganicchemistry.comtotal-synthesis.com The liberated amine is then protonated by the acidic medium, typically forming a salt. commonorganicchemistry.com
Key steps in Boc deprotection:
Protonation of the carbamate (B1207046) oxygen. masterorganicchemistry.com
Loss of the tert-butyl cation to form a carbamic acid. commonorganicchemistry.com
Decarboxylation of the carbamic acid to yield the free amine. commonorganicchemistry.com
The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile groups. genscript.com
| Reagent | Conditions | Application |
| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Common and efficient for routine deprotection. genscript.com |
| Hydrochloric acid (HCl) | In an organic solvent such as dioxane or methanol (B129727) | Provides stronger acidic conditions when needed. genscript.com |
| Methanesulfonic acid | Varies | Alternative strong acid for specific applications. genscript.com |
| p-Toluenesulfonic acid | Varies | Alternative strong acid for specific applications. genscript.com |
This table summarizes common reagents for Boc deprotection.
The methyl ester group protects the γ-carboxyl group of the glutamine side chain. While generally stable, it can be cleaved through hydrolysis or aminolysis to reveal the carboxylic acid or form a new amide, respectively. sci-hub.se
Hydrolysis of the methyl ester is typically achieved under basic conditions, for instance, using a solution of lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). rsc.org This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which can then be protonated to yield the free carboxylic acid.
Aminolysis , the reaction of the methyl ester with an amine, can be used to form a new amide bond at the side chain. sci-hub.seresearchgate.net This reaction is often slower than hydrolysis and may require catalysts or more reactive amine nucleophiles. sci-hub.seresearchgate.net For example, treatment with ammonia (B1221849) in methanol can convert the methyl ester to the corresponding amide.
Role in Peptide Bond Formation and Elongation
This compound is a key building block in peptide synthesis, particularly in the Boc/Bzl (benzyl) protection strategy. thieme-connect.de After the deprotection of the α-amino group, the resulting free amine can act as a nucleophile, attacking the activated carboxyl group of another N-protected amino acid to form a peptide bond. cymitquimica.com
This cycle of deprotection and coupling is repeated to elongate the peptide chain. thieme-connect.de The methyl ester on the glutamine side chain remains intact during these steps, preventing the side chain from participating in unwanted reactions. Once the desired peptide sequence is assembled, the methyl ester can be removed if necessary, or it can be part of the final peptide structure. nih.gov
Selective Reactions and Functional Group Transformations
The protecting groups on this compound enable a range of selective chemical modifications.
The presence of the Boc and methyl ester groups allows for chemoselective reactions at other positions of the molecule. For instance, if another functional group were present on the glutamine side chain, it could be selectively modified while the amino and carboxyl groups remain protected. acs.org The differential stability of the Boc group (acid-labile) and the methyl ester (base-labile) provides orthogonality, allowing for the selective removal of one protecting group in the presence of the other. total-synthesis.comorganic-chemistry.org This is a fundamental principle in complex organic synthesis.
For example, the Boc group can be removed with acid without affecting the methyl ester, and the methyl ester can be hydrolyzed with a base without cleaving the Boc group. total-synthesis.comorganic-chemistry.org This orthogonality is crucial for synthesizing complex peptides with specific modifications. organic-chemistry.org
| Protecting Group | Cleavage Condition | Orthogonal To |
| Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA) genscript.com | Methyl ester (base-labile), Fmoc (base-labile), Cbz (hydrogenolysis) total-synthesis.com |
| Methyl Ester | Basic (e.g., LiOH) rsc.org | Boc (acid-labile) |
This table illustrates the orthogonality of the protecting groups.
While the primary role of the methyl ester is protection, the glutamine side chain itself can be a site for modification, although this is less common than modifications of other amino acid side chains. After the desired peptide is synthesized, the methyl ester on the glutamine side chain can be hydrolyzed to the carboxylic acid. rsc.org This carboxylic acid can then be coupled with an amine to form a new amide or be involved in other transformations. nih.gov
Furthermore, in some synthetic routes, the γ-carbon of Boc-L-glutamate dimethyl ester (a related compound) can undergo reactions like stereoselective cyanomethylation or allylation, which can then be further transformed to create glutamine analogues. acs.orgacs.org These modified glutamine residues can be incorporated into peptides to study structure-activity relationships or to develop novel therapeutics. acs.org
Stability and Storage Considerations
The stability of this compound is a critical factor influencing its shelf-life, handling, and efficacy in synthetic applications. The molecule's integrity is primarily dictated by the stability of its two protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the methyl ester at the side-chain carboxyl group.
Under standard laboratory conditions, this compound is a stable compound. cymitquimica.comcarlroth.comcdhfinechemical.com It typically presents as a white powder. The Boc protecting group is known to be labile (unstable) under acidic conditions, which is a key feature for its removal during peptide synthesis. cymitquimica.com Conversely, the methyl ester group is generally resistant to basic hydrolysis.
For optimal preservation of its chemical structure and purity, specific storage conditions are recommended. The compound should be stored in a cool, dry environment, protected from direct light. cymitquimica.com It is crucial to keep the container tightly sealed and in a well-ventilated area to prevent moisture absorption, which can lead to hydrolysis. carlroth.comcdhfinechemical.com While some suppliers suggest storage at room temperature chemscene.com, others recommend refrigerated conditions (≤ -4°C) to ensure long-term stability and prevent degradation. chemimpex.com
Accelerated stability studies can be performed to understand the compound's degradation profile under various stress conditions. Such studies often involve exposing the compound to a range of temperatures (e.g., 2–25°C) and relative humidity levels (e.g., 0–75% RH) and analyzing for degradation products. The primary degradation pathways include the acid-catalyzed cleavage of the Boc group, yielding the deprotected amine, and the hydrolysis of the methyl ester. Contact with strong oxidizing agents should also be avoided as it can lead to hazardous reactions. carlroth.com Upon decomposition, the compound may release carbon oxides. thermofisher.com
The following table summarizes the key stability and storage recommendations for this compound.
| Parameter | Recommendation/Finding | Source(s) |
|---|---|---|
| Appearance | White powder | |
| Storage Temperature | Store in a cool, dry place. Specific recommendations vary from room temperature to refrigeration (≤ -4°C). | cymitquimica.comchemscene.comchemimpex.com |
| Light Sensitivity | Store away from light. | cymitquimica.com |
| Moisture Sensitivity | Store in a tightly closed container in a dry, well-ventilated area to prevent hydrolysis. | carlroth.comcdhfinechemical.com |
| Incompatible Materials | Strong oxidizing agents, strong acids. | cymitquimica.comcarlroth.com |
| Primary Degradation Pathways | - Acid-catalyzed removal of the Boc group.
| |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂). | thermofisher.com |
Applications of Boc L Glutamine Methyl Ester in Organic Synthesis
Intermediate in Peptide Synthesis
Boc-L-glutamine methyl ester is a key intermediate in the chemical synthesis of peptides, a process that involves the stepwise addition of amino acids to form a polypeptide chain. researchgate.net Its protected state is essential for preventing unwanted side reactions involving the reactive amino and carboxyl groups during peptide bond formation.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
In Solid-Phase Peptide Synthesis (SPPS), this compound is utilized within the framework of the Boc/Bzl protection strategy. peptide.com This classic methodology involves assembling a peptide chain on a solid resin support. iris-biotech.de The Boc group serves as a temporary shield for the Nα-amino group of the incoming amino acid. oup.com After coupling an amino acid, the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), typically in a dichloromethane (B109758) (DCM) solvent, to expose a new amine for the next coupling cycle. oup.compeptide.com The side-chain methyl ester of the glutamine residue remains protected during these cycles, preventing interference with the chain elongation process. peptide.com
| Step | Description | Reagents Commonly Used | Role of this compound |
|---|---|---|---|
| 1. Deprotection | Removal of the temporary Nα-Boc protecting group from the resin-bound peptide chain. | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) oup.compeptide.com | The Nα-Boc group is removed, while the side-chain methyl ester remains intact. |
| 2. Neutralization | The resulting TFA salt of the amine is neutralized to the free amine. | 5-10% Diisopropylethylamine (DIEA) in DCM oup.com | Not directly involved, but prepares the chain for the next coupling. |
| 3. Coupling | The next Boc-protected amino acid (e.g., a derivative of this compound) is activated and coupled to the free amine on the resin. | Coupling reagents like DCC, HBTU, or HATU peptide.com | Acts as the incoming building block to be added to the growing peptide chain. |
| 4. Final Cleavage | The completed peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed. | Strong acids like Hydrofluoric acid (HF) oup.com | The methyl ester protecting the glutamine side chain is removed along with other side-chain protecting groups. |
Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, is another area where this compound is valuable. researchgate.net In this method, all reactions occur in a solvent, and the product is isolated and purified after each step. The high solubility of this compound in common organic solvents like DMSO, methanol (B129727), and ethanol (B145695) is a significant advantage. It allows for homogenous reaction conditions, which can facilitate the synthesis of specific peptide fragments that may be difficult to produce on a solid support. researchgate.net The fundamental principles of protection, coupling, and deprotection are the same as in SPPS, with the Boc group being removed by acidolysis to allow for chain elongation. researchgate.net
Efficiency in Synthesizing Peptides Containing Glutamine Residues
The incorporation of glutamine into peptides can be challenging due to potential side reactions. The unprotected side-chain amide can sometimes cyclize to form a pyroglutamyl species, terminating the peptide chain prematurely. acs.org Using a protected form like this compound circumvents this issue. Studies have shown that its use can lead to significantly improved yields when synthesizing peptides that contain glutamine residues, which is attributed to its stability under standard coupling conditions.
Building Block for Bioactive Molecules and Pharmaceuticals
Beyond standard peptide synthesis, this compound serves as a foundational building block for more complex molecules with therapeutic potential. iris-biotech.deapolloscientific.co.uk Its defined stereochemistry and protected functional groups allow it to be incorporated into larger structures through multi-step synthetic routes.
Development of Prodrugs with Enhanced Bioavailability
A key application in medicinal chemistry is the development of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body. Attaching amino acids or peptides to a drug molecule is a common strategy to improve properties like solubility, stability, and cellular uptake. nih.govmdpi.com Research has shown that derivatives of this compound can be used to create prodrugs with enhanced bioavailability. For instance, dipeptide prodrugs of the anticancer agent floxuridine (B1672851) were synthesized using Boc-protected dipeptides. nih.gov This modification resulted in prodrugs that were significantly more stable against degradation by enzymes like thymidine (B127349) phosphorylase compared to the parent drug. nih.gov
| Compound | Relative Stability (vs. Floxuridine) |
|---|---|
| Floxuridine | Baseline |
| 5′-l-glycyl-l-leucyl floxuridine | 20- to 40-fold more stable nih.gov |
| 5′-l-phenylalanyl-l-glycyl floxuridine | 20- to 40-fold more stable nih.gov |
| 5′-l-isoleucyl-l-glycyl floxuridine | 20- to 40-fold more stable nih.gov |
Creation of Novel Therapeutic Agents
| Synthetic Route | Starting Material | Overall Yield of Cyclic Glutamine Analogue | Reference |
|---|---|---|---|
| Benchmark Pfizer Synthesis | N-Boc-L-glutamate dimethyl ester | 40% over 3 steps | acs.org |
| Improved Multi-Step Route | N-Boc-L-glutamate dimethyl ester | 79-86% | acs.org |
Additionally, the compound has been used as a linker to improve the solubility and bioavailability of other natural compounds being developed as therapeutic agents.
Role in Developing Drugs for Neurological Disorders
The development of therapeutics for neurological disorders often involves the synthesis of peptide-based agents and analogues of neuroactive amino acids. L-glutamic acid, a close relative of glutamine, is a major excitatory neurotransmitter in the central nervous system, and its dysregulation is linked to several neurodegenerative diseases like Alzheimer's, Huntington's, and Parkinson's disease. beilstein-journals.orgscispace.com Consequently, synthetic derivatives of glutamic acid and glutamine are of significant interest for creating drugs that can modulate glutamate (B1630785) receptor activity or provide neuroprotective effects. beilstein-journals.orgrsc.org
This compound serves as a key starting material in the synthesis of complex peptide analogues with potential neuroprotective properties. For instance, it has been identified as a precursor for creating analogues of Glycyl-L-prolyl-L-glutamic acid (GPE), a tripeptide with demonstrated anti-apoptotic and anti-necrotic effects that may be useful in treating neurodegeneration. google.comgoogle.com The synthetic strategy involves coupling a protected dipeptide with a glutamic acid analogue, for which L-glutamine methyl ester is a suitable candidate. google.comgoogle.com The use of this protected glutamine derivative ensures the correct stereochemistry and allows for controlled assembly of the final therapeutic peptide.
Furthermore, research into antagonists for the N-methyl-D-aspartate (NMDAR) receptor, a type of glutamate receptor implicated in neurodegenerative conditions, has led to the development of numerous phosphonic analogues of glutamic acid. rsc.org The synthesis of these complex chiral molecules often relies on starting materials from the "chiral pool," such as derivatives of glutamic acid, to build the desired stereospecific compounds. rsc.org
Applications in Antiviral Agent Synthesis
A significant application of this compound and its close derivative, N-Boc-L-glutamate dimethyl ester, is in the synthesis of potent antiviral agents. Many viruses, including those in the Picornaviridae (e.g., human rhinovirus) and Coronaviridae (e.g., SARS-CoV-2) families, rely on a specific cysteine protease, known as 3C or 3CL protease (Mpro), to cleave a large viral polyprotein into functional smaller proteins essential for replication. acs.org These proteases specifically recognize and cut at glutamine residues. acs.org
This specificity makes the protease an excellent target for antiviral drugs. Researchers have designed inhibitors that mimic the glutamine side chain to block the protease's active site. Boc-L-glutamate dimethyl ester is a crucial starting material for the synthesis of a key building block for these inhibitors: a constrained cyclic glutamine analogue, (3S)-pyrrolid-2-one-3-yl-L-alanine. acs.org This analogue is incorporated into the structure of several protease inhibitors because its rigid structure binds effectively to the viral protease. acs.org The synthesis starts with the stereoselective modification of the N-Boc-L-glutamate dimethyl ester, demonstrating the compound's role as a foundational chiral scaffold. acs.org
The table below summarizes the application of this precursor in developing specific antiviral agents.
| Target Virus Family | Protease Target | Key Synthetic Intermediate | Resulting Inhibitor Class |
| Coronaviridae (e.g., SARS-CoV-2) | 3CL Protease (Mpro) | Cyclic Glutamine Analogue | Protease Inhibitors |
| Picornaviridae (e.g., Human Rhinovirus) | 3C Protease | Cyclic Glutamine Analogue | Protease Inhibitors |
This table illustrates the pathway from the precursor to potential antiviral drugs.
Utilization in Bioconjugation Techniques
Bioconjugation is the chemical process of linking a molecule, such as a drug or a probe, to a biomolecule, like a protein or antibody. ru.nl This technique is fundamental in developing targeted therapies (e.g., antibody-drug conjugates), diagnostic agents, and tools for studying biological processes. This compound is utilized in this field as a protected amino acid that can be selectively incorporated into peptides and proteins.
Its role in bioconjugation stems from its use in solid-phase peptide synthesis (SPPS), where it can be added to a growing peptide chain. Once the full peptide is synthesized, the Boc and methyl ester groups can be removed to reveal the native glutamine residue, or the protected groups can be selectively manipulated for further chemical modification. This allows for the site-specific introduction of glutamine or its derivatives into a peptide sequence.
This capability is valuable for:
Studying Protein-Protein Interactions: By incorporating modified glutamine residues, researchers can probe the mechanisms of signaling pathways and enzyme activity.
Creating Peptide-Based Therapeutics: As seen in the development of GPE analogues for neurological disorders, this compound can be used to build peptide-based drugs through coupling reactions, a form of bioconjugation. google.comgoogle.com
Synthesizing Complex Biomolecules: It serves as a versatile building block for constructing glutathione (B108866) derivatives, which are important for various biological studies. researchgate.net
The process relies on the stability of the Boc protecting group to most reaction conditions, allowing for precise and controlled synthesis before deprotection reveals the functional amino acid within the larger biomolecule.
Precursor for Chiral Compounds and Derivatives
The defined stereochemistry of this compound makes it an excellent chiral precursor, a small, readily available molecule from which more complex, enantiomerically pure compounds can be built. This approach, known as "chiral pool synthesis," is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the specific three-dimensional shape of a molecule is often critical to its biological activity. researchgate.net
The compound is used to synthesize a variety of chiral derivatives where the original stereocenter of the L-glutamine is transferred to the new, more complex molecule. This avoids the need for complex asymmetric reactions or difficult separation of enantiomers later in the synthesis.
Key examples of its use as a chiral precursor include:
Synthesis of Hydroxyglutamic Acids: It serves as a starting material for creating nonracemic hydroxyglutamic acids, which are valuable analogues for studying glutamate receptor interactions. beilstein-journals.org
Formation of Cyclic Glutamine Analogues: As detailed in the antiviral section, the synthesis of the chiral (3S)-pyrrolid-2-one-3-yl-L-alanine relies on starting with N-Boc-L-glutamate dimethyl ester to ensure the correct stereochemistry in the final product. acs.org
Asymmetric Synthesis of Amino Carboxylic-Phosphonic Acids: Derivatives of glutamic acid are foundational in the synthesis of analogues that act as modulators for NMDA receptors, highlighting the importance of these chiral building blocks in medicinal chemistry. scispace.com
The Boc and methyl ester protecting groups are essential in this role, as they mask the reactive amine and carboxylic acid functionalities, allowing chemists to perform reactions on other parts of the molecule without affecting the core amino acid structure and its critical stereocenter.
Advanced Characterization Techniques for Boc L Glutamine Methyl Ester
Chromatographic Purity Validation
Chromatographic methods are essential for determining the purity of Boc-L-glutamine methyl ester and for monitoring the progress of reactions.
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the final product. Commercial suppliers often guarantee a purity of ≥97% as determined by HPLC. apolloscientific.co.uk The analysis typically uses a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as trifluoroacetic acid (TFA).
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the esterification reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of the starting material (Boc-L-glutamine) and the appearance of the product can be visualized. Staining with an agent like ninhydrin (B49086) can be used to detect any residual free amine groups, ensuring the reaction goes to completion.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and its derivatives. It is also instrumental in monitoring the progress of reactions, such as peptide synthesis. Chiral HPLC can be utilized to detect any potential racemization that may occur during the esterification process.
In a typical application, the purity of synthesized this compound is validated to be ≥97% by HPLC. For the analysis of related compounds, such as N-Boc-L-glutamic acid derivatives, a reversed-phase C18 column is often employed. frontiersin.org A common method involves a gradient elution system with mobile phases consisting of water and acetonitrile, both containing a small percentage of an acid like trifluoroacetic acid (TFA) or methane (B114726) sulfonic acid (MSA). frontiersin.orgrsc.org For instance, a linear gradient system might use 0.05% (v/v) TFA in water as solvent A and 0.05% (v/v) TFA in acetonitrile as solvent B, run over 20 minutes at a flow rate of 1 mL/min with UV detection at 220–254 nm. rsc.org
Another gradient program for analyzing N-Boc L-glutamic acid involves starting with 95% solvent A (water with 0.1% v/v MSA) and 5% solvent B (acetonitrile with 0.1% v/v MSA), holding for 2 minutes, then transitioning to 10% A and 90% B over 10 minutes, holding for 5 minutes, and finally returning to the initial conditions. frontiersin.org HPLC is also used to confirm the absence of racemization in conversions of glutamic acid derivatives. researchgate.net
Table 1: HPLC Conditions for Analysis of this compound and Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | Supelcosil™ ABZ+PLUS (150 mm × 4.6 mm, 3 μm) rsc.org | Inertsil C18 (250 mm × 3.0 mm, 5 µm) frontiersin.org |
| Mobile Phase A | 0.05% (v/v) TFA in H₂O rsc.org | H₂O + 0.1% (v/v) MSA frontiersin.org |
| Mobile Phase B | 0.05% (v/v) TFA in MeCN rsc.org | Acetonitrile + 0.1% (v/v) MSA frontiersin.org |
| Flow Rate | 1 mL/min rsc.org | 0.5 mL/min frontiersin.org |
| Detection | UV (220–254 nm) rsc.org | VWD (210 nm) frontiersin.org |
| Run Time | 20 min rsc.org | 20 min frontiersin.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound. For example, during the synthesis of this compound, TLC with ninhydrin staining can be used to detect the presence of any remaining free amine groups, thereby ensuring the esterification reaction has gone to completion.
In the synthesis of derivatives, reaction progress is often monitored by TLC on silica (B1680970) gel plates. acs.orgacs.org Visualization of the spots on the TLC plate is typically achieved through UV fluorescence at 254 nm or by staining with a potassium permanganate (B83412) (KMnO₄) solution. rsc.orgacs.org The retention factor (Rf) is a key parameter obtained from TLC, which helps in identifying the compounds. For instance, in the purification of a derivative, the product elution was monitored by TLC with KMnO₄ staining, and an Rf of 0.29 was recorded in a 15/85 ethyl acetate/hexane eluent system. acs.org
X-ray Crystallography for Structural Elucidation of Derivatives
Electrochemical Characterization (e.g., Cyclic Voltammetry for Derivatives)
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of derivatives of this compound. These techniques are especially relevant for derivatives that incorporate electroactive moieties, such as ferrocene (B1249389) or anthraquinone. researchgate.netdcu.ie
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. For instance, the electrochemical behavior of N-ferrocenoyl peptide derivatives has been studied using CV. dcu.ie These studies revealed that the compounds exhibit reversible one-electron oxidation of the ferrocenoyl group to the ferricenium cation. dcu.ie
In other studies, the electro-oxidation of L-glutamine in the presence of other molecules like catechol has been investigated using cyclic voltammetry. researchgate.net These experiments help in understanding the reaction mechanisms and the formation of adducts. researchgate.net The electrochemical characterization of various amino acid derivatives, including those of glutamic acid, has been performed to understand their redox behavior. researchgate.net The development of biosensors for glutamate (B1630785), a closely related compound, also relies heavily on electrochemical principles, where cyclic voltammetry is used to characterize the sensor's response. mdpi.comnih.gov
Mechanistic and Theoretical Studies Involving Boc L Glutamine Methyl Ester
Investigations into Protecting Group Chemistry
The study of Boc-L-glutamine methyl ester provides insights into the behavior of two key protecting groups in organic synthesis: the tert-butoxycarbonyl (Boc) group for the amine and the methyl ester for the carboxylic acid.
The Boc group is a popular carbamate (B1207046) protecting group known for its stability under a wide range of conditions, including exposure to most nucleophiles and bases. organic-chemistry.orgmasterorganicchemistry.com This stability is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where multiple reaction cycles are required. masterorganicchemistry.compeptide.com The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orglibretexts.org Its removal, or deprotection, is achieved under anhydrous acidic conditions, commonly with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This acid-labile nature allows for selective deprotection, leaving other acid-stable or base-labile protecting groups intact, a strategy known as orthogonal protection. organic-chemistry.org
The methyl ester protects the C-terminus of the amino acid. It is generally stable under the acidic conditions used to remove the Boc group, allowing for the sequential addition of amino acids to the N-terminus. masterorganicchemistry.com However, the ester can be cleaved under basic conditions, typically through saponification with aqueous sodium hydroxide (B78521), to yield the free carboxylic acid. libretexts.org This differential stability of the Boc and methyl ester groups is fundamental to their application in controlled, stepwise peptide synthesis. masterorganicchemistry.com
The use of this compound in synthetic strategies highlights the importance of protecting group selection to prevent unwanted side reactions, such as the formation of pyroglutamic acid, a common issue when the N-terminus of glutamine is unprotected.
Enantiomeric Recognition Studies with Derivatives
The ability to distinguish between the enantiomers (L- and D-forms) of amino acids is critical in biochemistry and pharmaceutical development. Derivatives of glutamine are employed in studies to develop and understand chiral recognition systems.
One approach involves using synthetic molecular receptors. For instance, a glucose-based crown ether has been shown to be capable of the enantioselective binding of a range of amino acid methyl esters. nih.gov The binding affinity and selectivity of such receptors are highly dependent on the solvent, with interactions like hydrogen bonding and steric hindrance playing key roles in distinguishing between enantiomers. nih.gov
Another advanced method utilizes chiral fluorescent metal-organic frameworks (MOFs). In one study, a modified zirconium-based MOF was synthesized to act as a chiral sensor for glutamine enantiomers. rsc.org The system demonstrated a rapid and selective fluorescence quenching response when interacting with D- and L-glutamine, allowing for their differentiation. rsc.orgrsc.org The study found that the MOF had a higher affinity for D-glutamine. rsc.org This enantioselectivity is attributed to the specific interactions between the chiral environment of the MOF and the glutamine enantiomers. rsc.org
These studies showcase how derivatives of glutamine can be used to probe the subtle differences in molecular interactions that govern chiral recognition, paving the way for new methods of enantiomeric separation and detection. yakhak.orgacs.org
| Chiral Recognition System | Analyte | Key Finding |
| Glucose-Based Crown Ether nih.gov | Amino Acid Methyl Esters | Binding affinity and enantioselectivity are highly solvent-dependent. |
| Modified Zr-Based MOF (PCN-128Y-1) rsc.org | Glutamine (Gln) Enantiomers | Demonstrates rapid fluorescence quenching with enantioselectivity for D-Gln over L-Gln. |
| Chiral Stationary Phases (e.g., Chiralpak QD-AX) nih.gov | N-acetyl-glutamine Enantiomers | Achieves baseline separation for quantitative analysis in biological matrices. |
This table summarizes findings from studies on the enantiomeric recognition of glutamine and other amino acid derivatives.
Role in Understanding Enzyme Activity and Substrate Interactions
Protected glutamine derivatives, including analogues of this compound, are instrumental in the study of enzymes involved in glutamine metabolism, which is a key pathway in cancer cell proliferation. nih.govnih.gov These molecules can act as substrate mimics or inhibitors, helping to elucidate enzyme mechanisms and active site structures.
Glutaminase (GLS) , which converts glutamine to glutamate (B1630785), is a major target in cancer therapy. nih.govmedchemexpress.com Glutamine analogues and mimics are used as competitive inhibitors to block the active site of GLS. nih.govresearchgate.net For example, 6-diazo-5-oxo-L-norleucine (DON) is a well-known glutamine antagonist that irreversibly inhibits glutaminases and other glutamine-utilizing enzymes. nih.govmedchemexpress.com Studying how protected and modified glutamine derivatives interact with the enzyme's binding pocket provides valuable data for designing more selective and potent inhibitors like CB-839 (Telaglenastat). medchemexpress.comresearchgate.net
By systematically modifying the structure of glutamine—for instance, by protecting the alpha-amino and carboxyl groups as in this compound—researchers can investigate the specific interactions required for substrate binding and catalysis. nih.gov These derivatives help to probe the roles of the amine, carboxyl, and side-chain amide groups in the binding affinity and specificity of enzymes like glutamine synthetase and various amidotransferases. nih.govmedchemexpress.com
| Enzyme Target | Inhibitor/Analogue Type | Therapeutic Significance |
| Glutaminase (GLS1) medchemexpress.comtargetmol.com | Allosteric inhibitors (e.g., BPTES, CB-839) | Inhibition disrupts cancer cell metabolism and growth. |
| Glutamine-Utilizing Enzymes nih.gov | Glutamine Antagonists (e.g., L-DON, Acivicin) | Broad-spectrum inhibition of glutamine metabolism. |
| Glutamine Synthetase medchemexpress.com | Irreversible Inhibitors (e.g., L-Methionine-DL-sulfoximine) | Blocks the synthesis of glutamine from glutamate. |
This table highlights key enzymes in glutamine metabolism and the types of inhibitors used to study their function, often developed from glutamine analogues.
Structural Conformation and Stability of Analogues
The biological activity of glutamine analogues is intrinsically linked to their three-dimensional structure and conformational flexibility. The side chain of glutamine has three rotatable carbon-carbon bonds (χ₁, χ₂, χ₃), which allows it to adopt various conformations (rotamers). pnas.orgnih.gov
Studies on glutamine and its derivatives show that the χ₁ and χ₂ dihedral angles tend to cluster around staggered positions (trans, gauche+, gauche-). pnas.org However, the terminal amide group (defined by χ₃) exhibits significant flexibility, with a broad range of values being well-populated. pnas.org This conformational flexibility is crucial for glutamine's function as a polar residue that interacts with water and participates in numerous hydrogen bonds within proteins. pnas.org
Introducing protecting groups like Boc and methyl ester, or other modifications to the side chain, can influence these conformational preferences. For example, creating conformationally constrained analogues by incorporating double or triple bonds into the side chain can reduce the entropy penalty upon binding to a target protein, potentially increasing affinity. nih.gov The stability of glutamine analogues is also a key area of study, particularly concerning the non-enzymatic deamidation of the side chain, which leads to the formation of a pyroglutamate (B8496135) residue. This process is influenced by the local protein structure and the accessibility of catalytic species. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods provide powerful tools for exploring the properties of molecules like this compound and its analogues at an atomic level.
Molecular modeling techniques, such as those using force fields and density functional theory (DFT), are employed to predict the most stable conformations of glutamine derivatives. nih.govnih.gov These calculations can determine the relative energies of different rotamers and the energy barriers for rotation around the side-chain bonds. nih.govacs.org
For instance, computational studies have been used to analyze the mechanism of non-enzymatic deamidation of glutamine. nih.govmdpi.com These studies model the reaction pathways, identify transition states, and calculate the activation energies required for the reaction to occur. nih.govacs.org The results indicate that the conformational changes needed for deamidation are significant and that the reaction barriers are low enough for the process to occur under physiological conditions, especially in long-lived proteins. nih.gov Such computational insights are crucial for understanding protein degradation and for designing more stable therapeutic peptides. nih.gov
| Dihedral Angle | Definition | Conformational Preference |
| φ (phi) | C-N-Cα-C | Characterizes the main-chain conformation. nih.gov |
| ψ (psi) | N-Cα-C-N | Characterizes the main-chain conformation. nih.gov |
| χ₁ (chi1) | N-Cα-Cβ-Cγ | Side-chain angle, prefers staggered conformations. pnas.orgnih.gov |
| χ₂ (chi2) | Cα-Cβ-Cγ-Cδ | Side-chain angle, prefers staggered conformations. pnas.orgnih.gov |
| χ₃ (chi3) | Cβ-Cγ-Cδ-O | Side-chain angle, shows significant flexibility. pnas.org |
This table describes the key dihedral angles used to define the conformation of glutamine residues in computational studies.
In the synthesis of this compound, computational chemistry can be used to model reaction pathways, but the practical yield is determined by stoichiometry and reaction conditions. The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material.
To calculate the theoretical yield, one must:
Write a balanced chemical equation for the synthesis.
Determine the molar mass of each reactant and the product.
Convert the mass of each reactant to moles.
Identify the limiting reactant, which is the reactant that will be completely consumed first.
Use the stoichiometry of the reaction to calculate the moles of product that can be formed from the limiting reactant.
Convert the moles of product to mass using its molar mass.
Discrepancy Analysis: The actual yield obtained in a laboratory setting is often lower than the theoretical yield. For the synthesis involving glutamine derivatives, several factors can contribute to this discrepancy:
Side Reactions: A significant side reaction in glutamine chemistry is the intramolecular cyclization of the amino group with the side-chain amide, especially if the N-terminus is deprotected, leading to the formation of pyroglutamic acid derivatives.
Incomplete Reactions: The reaction may not go to completion, leaving some starting material unreacted.
Purification Losses: Product is inevitably lost during workup and purification steps, such as extraction, filtration, and chromatography.
Competing Reactions: In peptide coupling steps, racemization of the chiral center can occur, leading to a mixture of diastereomers that may be difficult to separate, thereby reducing the yield of the desired stereoisomer. masterorganicchemistry.com
Analyzing these discrepancies is crucial for optimizing reaction conditions to maximize the yield of the desired product.
Mechanistic Studies in Ion Channels utilizing Modified Amino Acids
The site-specific incorporation of modified amino acids into ion channels has emerged as a powerful tool for dissecting the molecular mechanisms underlying their function. nih.govnih.govfsu.edu This approach, often termed unnatural amino acid (UAA) mutagenesis, allows for precise alterations to the protein structure, enabling detailed structure-function relationship studies that are not possible with conventional mutagenesis. fsu.edunih.gov By introducing amino acids with unique chemical properties, researchers can probe specific interactions, map binding sites, and investigate the conformational changes that govern ion channel gating and permeation. nih.govnih.gov
While the use of various unnatural amino acids in ion channel research is well-documented, a thorough review of scientific literature did not yield specific studies detailing the use of this compound for mechanistic investigations of ion channels. The primary application of Boc-protected amino acids, including Boc-L-glutamine and its esters, is in peptide synthesis and drug development, where the Boc group serves as a temporary protecting group for the amine function.
The general strategies for incorporating modified amino acids into ion channels include nonsense suppression and semi-synthesis. nih.govnih.gov These techniques have allowed for the introduction of photo-cross-linkers, fluorescent probes, and amino acids with altered side-chain chemistry to elucidate the function of various ion channels, including ligand-gated and voltage-gated channels. fsu.eduacs.org For instance, analogs of glutamic acid have been used to study the role of charge in the voltage sensors of potassium and sodium channels. acs.org
Detailed Research Findings
Specific research findings on the application of this compound in ion channel studies are not available in the reviewed literature. The primary role of this compound is as a building block in chemical synthesis.
Data Tables
Case Studies and Research Findings
Efficiency in Specific Peptide Synthesis Projects
The use of the tert-butyloxycarbonyl (Boc) protecting group for the Nα-amino function is a foundational strategy in peptide synthesis. It can be particularly advantageous in the synthesis of hydrophobic peptides or those containing ester and thioester moieties springernature.com. In solution-phase peptide synthesis, protecting groups like Boc for the N-terminus and methyl esters for the C-terminus are commonly employed to control the reaction, ensuring that a single nucleophile and electrophile react to form the desired peptide bond with high yield bachem.com.
This controlled approach is fundamental to both liquid-phase and solid-phase peptide synthesis (SPPS). In Boc-based SPPS, the Boc group protects the alpha-amino group of the incoming amino acid, which is then coupled to the resin-bound peptide chain. The Boc group is subsequently removed with an acid, preparing the peptide for the next coupling cycle springernature.com. While specific efficiency data for Boc-L-glutamine methyl ester is not detailed in broad literature, its utility is implicit in its structure, which is designed for these established synthesis methodologies. The esterification of the C-terminus, as in this compound, is a key step in preparing amino acid derivatives for solution-phase synthesis or for creating specific peptide fragments bachem.comnih.gov.
A case study in the automated solid-phase synthesis of azapeptides, a class of peptide analogues, highlights the importance of efficient building blocks. While not using this compound directly, the study demonstrated that using pre-activated, protected aza-amino acid building blocks significantly reduced reaction times and improved crude purity and yields, underscoring the value of well-designed derivatives in complex peptide synthesis projects biorxiv.org.
Development of Prodrugs for Cancer Treatment
Cancer cells exhibit a high demand for the amino acid glutamine to fuel their rapid proliferation, a phenomenon known as "glutamine addiction" hopkinsmedicine.org. This dependency makes the glutamine metabolic pathway a prime target for anticancer therapies. One strategy involves using glutamine antagonists, molecules that block glutamine metabolism. However, a significant challenge is the toxicity of these antagonists to healthy, rapidly dividing cells that also rely on glutamine, such as those in the gastrointestinal (GI) tract uochb.cznih.gov.
To overcome this, researchers have developed prodrugs—inactive compounds that are converted into the active drug primarily within the tumor environment. A notable example is the development of prodrugs for the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) hopkinsmedicine.orguochb.cznih.gov. Scientists have designed and synthesized DON prodrugs with various ester and amide "promoieties" to improve solubility, GI stability, and tumor-specific delivery uochb.cz.
Recent studies have focused on creating tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides, which have shown efficacy in suppressing the growth of breast cancer, glioblastoma, and head and neck cancer cell lines without affecting nonmalignant cells nih.gov. These findings highlight a promising strategy where ester derivatives of glutamine analogues are used to enhance tumor targeting. For instance, the prodrug DRP-104 (sirpiglenastat), a derivative of DON, was found to result in 11 times more active drug in tumors compared to the GI tract in mouse models hopkinsmedicine.org. This research demonstrates the potential of using esterified, protected glutamine derivatives as a blueprint for creating more effective and less toxic cancer therapies.
| Prodrug Strategy | Target Compound | Key Findings |
| Ester Promoieties | 6-Diazo-5-oxo-L-norleucine (DON) | Enhanced metabolic stability and tumor-specific delivery, reducing toxicity to healthy tissues hopkinsmedicine.orguochb.cz. |
| Ester Prodrugs | L-γ-methyleneglutamic acid amides | Suppressed growth of breast, glioblastoma, and head and neck cancer cells in a concentration-dependent manner nih.gov. |
| Tumor-Targeted Prodrug | DRP-104 (sirpiglenastat) | Achieved significantly higher concentrations of the active drug in tumors compared to the gastrointestinal tract in mice hopkinsmedicine.org. |
Use in Enzymatic Assays for Enhanced Enzyme Activity
Protected amino acid derivatives like this compound are valuable tools in biocatalysis and enzymatic assays. They serve as substrates for screening and identifying active and selective enzymes. In a study aimed at developing a biocatalytic route for synthesizing α-benzyl L-glutamate, researchers screened various commercial proteases frontiersin.org.
One of the approaches involved the α-selective benzyl (B1604629) esterification of N-Boc-L-glutamic acid. The screening revealed that the protease Alcalase could convert the substrate to N-Boc-L-glutamic acid α-benzyl ester with an 81% yield. The study also attempted the enzymatic formation of the corresponding methyl ester in methanol (B129727), although no successful hits were reported under the tested conditions. Another route investigated was the selective amide hydrolysis of α-benzyl L-glutamine to produce the desired product frontiersin.org.
These experiments demonstrate the use of N-Boc protected glutamic acid and glutamine derivatives as key substrates in enzymatic route scouting. By using a protected form, researchers can direct the enzymatic reaction to a specific functional group, allowing for the screening of enzyme selectivity and activity, which is a critical step in developing sustainable and efficient biocatalytic processes.
| Enzyme | Substrate | Reaction Type | Result |
| Alcalase | N-Boc-L-glutamic acid | α-selective benzyl esterification | 81% yield of N-Boc-L-glutamic acid α-benzyl ester frontiersin.org. |
| Various Proteases | N-Boc-L-glutamic acid | α-selective methyl esterification | No product formation detected under screening conditions frontiersin.org. |
| Various Enzymes | α-benzyl L-glutamine | γ-selective amide hydrolysis | Up to 71% yield of α-benzyl L-glutamate frontiersin.org. |
Applications in Neuropharmacology and Immunology Research
While direct studies on this compound in neuropharmacology and immunology are not prominent, research on glutamine and its close derivatives highlights the importance of this amino acid in these fields. This compound serves as a building block for synthesizing molecules to probe these biological systems.
In neuropharmacology, glutamine derivatives are of significant interest. L-theanine (N-ethyl-L-glutamine), an amino acid found in green tea, has been studied for its neuroprotective and cognitive-enhancing properties researchgate.net. Animal studies suggest that L-theanine can increase brain levels of serotonin, dopamine, and GABA and may exert neuroprotective effects researchgate.net. Furthermore, a closely related compound, Boc-L-glutamic acid gamma-methyl ester, has been reported to have neuroprotective properties, potentially through the inhibition of protein aggregation, making it a candidate for research into treatments for neurodegenerative diseases biosynth.com.
In immunology, glutamine is considered a crucial immunonutrient, essential for the function of immune cells like lymphocytes and for maintaining intestinal mucosal integrity researchgate.net. During periods of severe metabolic stress, glutamine levels can become depleted, necessitating supplementation. Studies have shown that L-glutamine supplementation in athletes can enhance mucosal immunity, as indicated by increased concentrations of salivary Immunoglobulin A (IgA), and reduce the incidence of upper respiratory tract infections (URTI) researchgate.netnih.gov. These findings underscore the vital role of glutamine in immune function, a field where synthetic derivatives are essential for developing research tools and potential therapeutics.
Contributions to Antiviral Drug Development (e.g., Rhinovirus Protease Inhibitors)
This compound and its immediate precursor, N-Boc-L-glutamic acid dimethyl ester, are pivotal starting materials in the synthesis of potent antiviral agents. Many viruses, including human rhinoviruses (HRV) and coronaviruses (like SARS-CoV-2), rely on cysteine proteases (such as 3C or 3CL protease) to cleave a large viral polyprotein into functional smaller proteins essential for replication acs.orgacs.org. These proteases specifically recognize and cleave at glutamine residues, making glutamine analogues key components in the design of protease inhibitors.
Research has shown that peptidyl derivatives incorporating vinylogous glutamine esters, such as Boc-Val-Leu-Phe-vGln-OR (where R can be a methyl group), are effective inhibitors of the HRV-14 3C protease nih.gov. Furthermore, a critical intermediate used in the synthesis of numerous antiviral protease inhibitors is a constrained, cyclic glutamine analogue acs.orgacs.org. The synthesis of this crucial building block often starts from N-Boc-L-glutamic acid dimethyl ester acs.orgacs.orgresearchgate.netias.ac.in. For example, an efficient, kilogram-scale synthesis of a key intermediate for the rhinovirus protease inhibitor AG7088 (rupintrivir) was developed using the asymmetric dianionic cyanomethylation of N-Boc-L-glutamic acid dimethyl ester researchgate.netias.ac.in.
These findings demonstrate the direct contribution of Boc-protected glutamine and glutamate (B1630785) esters to the development of drugs targeting viral proteases, which are critical for combating a range of viral infections.
Synthesis of Constrained Glutamine Analogues for Protease Inhibition
To improve the efficacy and binding affinity of protease inhibitors, researchers often design "constrained" analogues of glutamine. These molecules have a more rigid structure than natural glutamine, which helps them fit better into the protease's active site and enhances their inhibitory activity acs.org.
A key building block for many of these inhibitors is a cyclic glutamine analogue, (3S)-pyrrolid-2-one-3-yl-L-alanine acs.orgacs.org. The synthesis of this constrained analogue has been a significant area of research, with reported yields varying widely. An improved and scalable synthetic route was developed that begins with the γ-allylation of N-Boc-L-glutamate dimethyl ester acs.orgacs.org. This method avoids some of the pitfalls of previous syntheses, which often suffered from low yields during the initial alkylation step acs.org.
Another strategy involves replacing the L-glutamine residue in inhibitor candidates with P1 lactam moieties. This approach led to the development of inhibitors with significantly increased activity against human rhinovirus (HRV) 3C protease and improved antiviral properties compared to their L-glutamine-derived counterparts nih.govnih.gov. One of the most potent compounds developed from this research, AG7088, demonstrated excellent potential as an antirhinoviral agent nih.govnih.gov. The synthesis of these advanced, constrained analogues frequently relies on starting materials like Boc-protected glutamic acid esters, showcasing their fundamental role in creating next-generation protease inhibitors.
| Precursor Compound | Constrained Analogue Synthesized | Target Application |
| N-Boc-L-glutamate dimethyl ester | (3S)-pyrrolid-2-one-3-yl-L-alanine | Antiviral protease inhibitors (e.g., for Rhinovirus, SARS-CoV-2) acs.orgacs.org. |
| Glutamine-derived molecules | P1 lactam moieties | Human Rhinovirus 3C protease inhibitors (e.g., AG7088) nih.gov. |
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of Boc-L-glutamine methyl ester often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research is increasingly directed towards the development of more efficient, economical, and environmentally benign synthetic methodologies.
A promising avenue of research lies in the application of enzymatic and biocatalytic methods. These approaches offer high selectivity and operate under mild reaction conditions, reducing the environmental impact. For instance, the use of proteases like Alcalase has shown success in the selective esterification of N-Boc-L-glutamic acid, achieving high yields. frontiersin.org Future work could focus on identifying or engineering enzymes that can directly and efficiently catalyze the esterification of N-Boc-L-glutamine. Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic steps, also present a viable path forward for streamlining the synthesis.
Furthermore, there is a growing emphasis on green chemistry principles. This includes the exploration of safer and more sustainable reagents and solvent systems. Research into replacing hazardous reagents, such as those used in traditional homologation reactions, with safer alternatives is crucial. nih.gov The development of synthetic routes that minimize the number of protection and deprotection steps will also contribute to a more efficient and sustainable process.
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste | Screening and engineering of novel enzymes for direct esterification |
| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis | Optimization of integrated chemical and enzymatic reaction sequences |
| Green Chemistry Approaches | Use of safer reagents and solvents, improved atom economy | Development of catalytic and solvent-free or aqueous-based synthetic methods |
Exploration of Novel Biochemical and Therapeutic Applications
The utility of this compound as a protected form of L-glutamine makes it a valuable component in the synthesis of peptides and peptidomimetics with therapeutic potential. Its role in the synthesis of human β-endorphin, which exhibits analgesic activity, highlights its importance in drug development. ottokemi.com
Future research will likely focus on incorporating this compound into novel peptide-based therapeutics targeting a wide range of diseases. Given that glutamine plays a critical role in cellular metabolism, particularly in cancer cells, there is potential for developing glutamine-containing peptides as targeted anti-cancer agents. nih.gov
Moreover, the neuroprotective properties observed in the related compound, Boc-L-glutamic acid gamma-methyl ester, suggest a promising area of investigation for this compound. biosynth.com Research into the potential neuroprotective effects of peptides and small molecules derived from this compound could lead to new treatments for neurodegenerative disorders. The compound's utility in designing prodrugs to enhance solubility and bioavailability is another area ripe for further exploration. chemimpex.com
| Application Area | Rationale | Potential Therapeutic Targets |
| Oncology | Glutamine is a key nutrient for cancer cell proliferation. | Targeted delivery of cytotoxic agents to tumors, inhibition of glutamine metabolism |
| Neurology | Potential for neuroprotective effects based on related compounds. | Neurodegenerative diseases such as Alzheimer's and Parkinson's disease |
| Drug Delivery | Can be incorporated into prodrugs to improve pharmacokinetic properties. | Enhancing the efficacy of existing drugs with poor solubility or bioavailability |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing novel applications. Future research in this area will likely focus on several key aspects.
Detailed kinetic and thermodynamic studies of the enzymatic synthesis of this compound can provide insights into the enzyme's catalytic mechanism, substrate specificity, and reaction optima. This knowledge is crucial for the rational design of more efficient biocatalysts.
Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry)
The integration of this compound synthesis and its subsequent use in peptide synthesis with emerging technologies like flow chemistry and microreactors holds significant promise for improving efficiency, safety, and scalability.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. The successful application of flow chemistry in the synthesis of related amino acid derivatives and peptides suggests its potential for the production of this compound. researchgate.net Future research could focus on developing a continuous flow process for the entire synthetic sequence, from the starting materials to the final purified product.
Microreactor technology, which utilizes miniaturized reaction systems, can further enhance the benefits of flow chemistry by providing high surface-area-to-volume ratios, leading to faster reaction rates and improved yields. mdpi.com The development of integrated microfluidic platforms for the synthesis and purification of this compound and its peptide derivatives could revolutionize the production of these important molecules.
| Technology | Key Benefits | Future Research Goals |
| Flow Chemistry | Improved safety, better process control, enhanced scalability | Development of a fully continuous process for the synthesis of this compound |
| Microreactor Technology | Increased reaction rates, higher yields, process intensification | Design of integrated microfluidic systems for on-demand synthesis and purification |
Q & A
Basic Research Questions
Q. How can Boc-L-glutamine methyl ester be synthesized with high purity for peptide coupling experiments?
- Methodology : The synthesis typically involves sequential protection/deprotection steps. For example, Boc-L-glutamine is esterified using methanol and a catalytic acid (e.g., HCl or H₂SO₄) under anhydrous conditions. Purity is validated via HPLC (≥97% purity) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to detect free amine groups, ensuring complete esterification .
Q. What analytical techniques are critical for characterizing this compound in solid-phase peptide synthesis (SPPS)?
- Key Methods :
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₁H₂₀N₂O₅; MW 260.29) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and Boc tert-butyl group vibrations .
- Melting Point Analysis : Compare observed values (e.g., 87–88°C) with literature data to assess crystallinity .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of this compound during prolonged storage?
- Experimental Design : Conduct accelerated stability studies under varying temperatures (2–25°C) and humidity levels (0–75% RH). Analyze degradation products (e.g., hydrolyzed glutamine or Boc-deprotected forms) via LC-MS .
- Statistical Analysis : Use Taguchi orthogonal arrays (L9 design) to optimize storage parameters, minimizing hydrolytic degradation .
Q. What strategies resolve contradictions in reported yields for this compound in peptide chain elongation?
- Data Reconciliation :
- Systematic Review : Compare reaction protocols (e.g., coupling agents like BOP vs. HBTU) and solvent systems (DMF vs. DCM) across studies .
- Error Analysis : Identify common pitfalls, such as incomplete Boc deprotection (traces of TFA) or racemization during esterification, using chiral HPLC .
Q. How can computational modeling predict the reactivity of this compound in non-standard solvents (e.g., ionic liquids)?
- Methodology :
- Density Functional Theory (DFT) : Calculate solvation energies and transition states for ester hydrolysis or coupling reactions.
- Validation : Cross-reference computational results with empirical kinetic data (e.g., rate constants in [BMIM][BF₄]) .
Experimental Design & Data Interpretation
Q. What statistical frameworks are suitable for optimizing this compound synthesis in multifactorial experiments?
- Taguchi Method : Design an L9 orthogonal array to test variables (e.g., catalyst concentration, molar ratio, temperature). Calculate signal-to-noise (S/N) ratios to identify dominant factors (e.g., catalyst type contributes 77.5% variance in yield) .
- ANOVA : Quantify parameter contributions (e.g., reaction time vs. solvent purity) to minimize batch-to-batch variability .
Q. How should researchers address discrepancies between theoretical and observed yields in large-scale this compound production?
- Root-Cause Analysis :
- Scale-Up Effects : Test mixing efficiency (e.g., Reynolds number) and heat transfer limitations using benchtop vs. pilot-scale reactors.
- Purity Gradients : Map impurity profiles across reactor zones via spatially resolved sampling .
Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility of this compound-based peptide synthesis across laboratories?
- Standardization :
- Detailed SOPs : Specify exact equivalents of coupling reagents (e.g., 1.2 eq HOBt), reaction times, and quenching methods.
- Interlab Validation : Share raw NMR/MS data in supplementary materials for independent verification .
Q. How can researchers mitigate environmental risks associated with this compound waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
